2,4-Diamino-6-phenylpyrimidine-5-carbonitrile
CAS No.: 70183-20-9
Cat. No.: VC17305473
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70183-20-9 |
|---|---|
| Molecular Formula | C11H9N5 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 2,4-diamino-6-phenylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C11H9N5/c12-6-8-9(7-4-2-1-3-5-7)15-11(14)16-10(8)13/h1-5H,(H4,13,14,15,16) |
| Standard InChI Key | GYCFUXMFRNMXHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |
Introduction
Synthesis Methodologies
Conventional Multicomponent Reactions
The most widely reported synthesis involves a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and guanidine hydrochloride under reflux conditions. For example, Bhosale and Khansole optimized this reaction using iron acetylacetonate (Fe(acac)₃) as a catalyst in ethanol, achieving yields of 70–85% . Key steps include:
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Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.
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Nucleophilic attack by guanidine on the nitrile group, followed by cyclization to form the pyrimidine ring.
A comparative analysis of catalysts is provided in Table 1.
Table 1: Catalytic Systems for Synthesizing 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| Fe(acac)₃ | Ethanol | 80 | 85 | No | |
| Nano-NiZr(PO) | Ethanol | Reflux | 92 | Yes (5×) | |
| CoFe₂O₄@SiO₂-NH₂ | Ethanol | 70 (Microwave) | 89 | Yes (4×) |
Green Chemistry Approaches
Recent advances prioritize sustainability. Vulcanchem reports a method using aqueous glucose solution as both solvent and promoter, eliminating toxic organic solvents. Similarly, ultrasound-assisted synthesis with amino-functionalized CoFe₂O₄@SiO₂ nanoparticles reduces reaction times from hours to minutes while maintaining yields above 85% .
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Key absorptions include ν~3436–3390 cm⁻¹ (N–H stretching of amino groups) and ν~2218 cm⁻¹ (C≡N stretch) .
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¹H NMR (DMSO-d₆): Signals at δ 7.10–7.70 ppm (aromatic protons), δ 6.90–7.40 ppm (substituted phenyl group), and δ 3.78 ppm (methoxy group in derivatives) .
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Mass Spectrometry: Molecular ion peaks align with the theoretical mass (e.g., m/z 242 for the 4-methoxyphenyl derivative) .
Thermal Stability
Differential scanning calorimetry (DSC) of the parent compound reveals a melting point of 236–238°C, indicative of high thermal stability suitable for high-temperature applications .
Biological and Pharmacological Activities
Antibacterial Properties
Bhosale and Khansole evaluated derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The 4-chlorophenyl analog exhibited the highest activity (MIC = 32 µg/mL), attributed to electron-withdrawing groups enhancing membrane penetration .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is ideal for developing kinase inhibitors or antibacterial agents. Functionalization at the amino or nitrile groups could modulate solubility and bioavailability.
Materials Science
High thermal stability and π-conjugated system suggest applications in organic semiconductors or metal-organic frameworks (MOFs).
Research Gaps
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Toxicological Profiles: No in vivo studies have been conducted.
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Structure-Activity Relationships: Systematic modifications are needed to optimize potency.
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